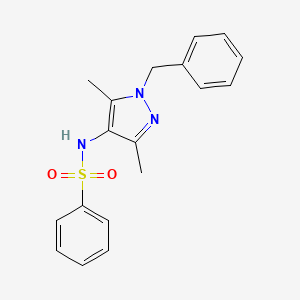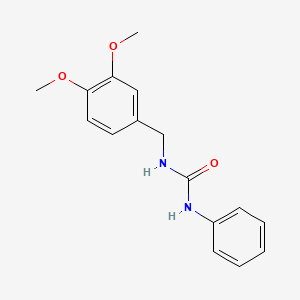
N-(3,4-dimethoxybenzyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-N'-phenylurea, commonly known as DMU-212, is a synthetic compound that has been widely studied for its potential applications in various fields. This compound is a member of the benzylurea family, which is known for its diverse biological activities.
科学的研究の応用
DMU-212 has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DMU-212 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, DMU-212 has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In cardiovascular disease, DMU-212 has been shown to improve endothelial function and reduce inflammation.
作用機序
The mechanism of action of DMU-212 is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. DMU-212 has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. DMU-212 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
DMU-212 has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-proliferative activity. DMU-212 has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. DMU-212 has also been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
DMU-212 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMU-212 is relatively expensive and may not be readily available in some labs. In addition, DMU-212 has a short half-life and may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for research involving DMU-212. One area of interest is the development of DMU-212 analogs with improved potency and selectivity. Another area of interest is the investigation of the potential of DMU-212 as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, the mechanism of action of DMU-212 needs to be further elucidated to fully understand its biological effects.
Conclusion
In conclusion, DMU-212 is a synthetic compound with diverse biological activities and potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its biochemical and physiological effects. DMU-212 has several advantages for lab experiments, but also has limitations that need to be considered. Future research involving DMU-212 will focus on developing analogs with improved potency and selectivity, investigating its therapeutic potential, and elucidating its mechanism of action.
合成法
DMU-212 can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzylamine with phenyl isocyanate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been optimized for high yield and purity, and has been used in many studies involving DMU-212.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUKFBHGAOMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

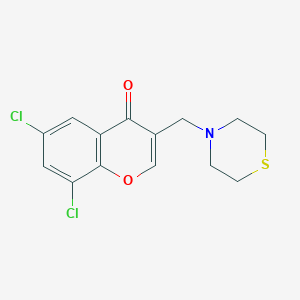
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)
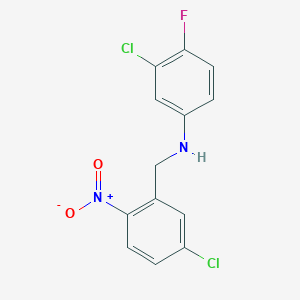
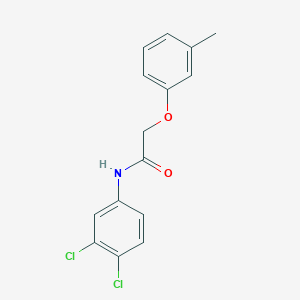
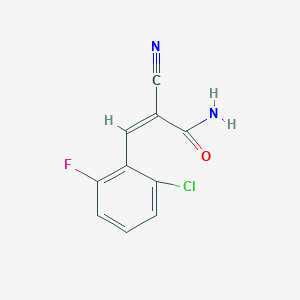
![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
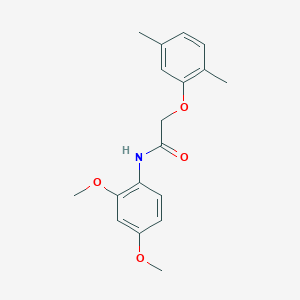
![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
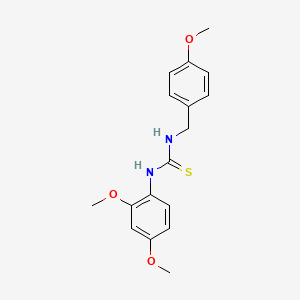
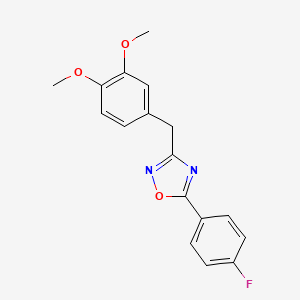
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)
![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
